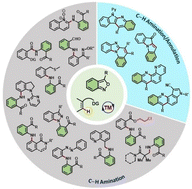Advances in transition metal-catalyzed C–H amination strategies using anthranils
Organic & Biomolecular Chemistry Pub Date: 2023-10-18 DOI: 10.1039/D3OB01421E
Abstract
Modern times have witnessed an uprise in the synthesis and derivatization of nitrogen-containing fused heterocycles. Amination reactions involving nitrene chemistry have always been the most convenient choice for the incorporation of a nitrogen atom in a molecule. The utilization of an open nitrene species harnesses harsh conditions. Hence, transition metal-catalyzed C–H amination reactions using aminating agents have been an attractive choice. Electrophilic aminating agents for C–H amination reactions are well exploited due to their desirable reaction conditions. Out of all, anthranils have paved the way forward due to their utility in simultaneously forming two new functional groups (amine and carbonyl). Amination using anthranils follows a metal-nitrenoid pathway. Often, the amination has been followed by a Lewis acid or transition metal-mediated intramolecular cyclization to directly produce fused heterocycles. This review broadly demonstrates the utilization of anthranils as an aminating agent for transition metal-catalyzed C–H amination reactions. The focus has been given to the scope, limitations, and mechanistic understanding of using such an electrophilic aminating agent, anthranil, with transition metals.


Recommended Literature
- [1] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [2] Magainin 2-derived stapled peptides derived with the ability to deliver pDNA, mRNA, and siRNA into cells†
- [3] Prediction of the structure of a silk-like protein in oligomeric states using explicit and implicit solvent models
- [4] Facile gold nanorod purification by fractionated precipitation†
- [5] High-performance extraction of alkaloids using aqueous two-phase systems with ionic liquids†
- [6] Effective uranium(vi) sorption from alkaline media using bi-functionalized silica-coated magnetic nanoparticles†
- [7] Understanding in crystallization of polyethylene: the role of boron nitride (BN) particles
- [8] A flame-retardant polymer electrolyte for high performance lithium metal batteries with an expanded operation temperature†
- [9] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [10] Membrane-tethered activation design of a photosensitizer boosts systemic antitumor immunity via pyroptosis†

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 112695-98-4
-
CAS no.: 11016-71-0
-
CAS no.: 111900-32-4









